molecular formula C13H9NO5 B12475791 3-[5-(3-Nitrophenyl)furan-2-yl]prop-2-enoic acid

3-[5-(3-Nitrophenyl)furan-2-yl]prop-2-enoic acid

Cat. No.: B12475791
M. Wt: 259.21 g/mol
InChI Key: XTMFADOEDNSWOV-UHFFFAOYSA-N
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Description

3-[5-(3-Nitrophenyl)furan-2-yl]prop-2-enoic acid is an organic compound that belongs to the class of furan derivatives. These compounds are characterized by a furan ring, which is a five-membered aromatic ring containing one oxygen atom. The presence of a nitrophenyl group and a prop-2-enoic acid moiety makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(3-Nitrophenyl)furan-2-yl]prop-2-enoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 5-(3-nitrophenyl)furan-2-carbaldehyde.

    Aldol Condensation: The carbaldehyde undergoes an aldol condensation with malonic acid in the presence of a base such as sodium hydroxide to form the corresponding β-hydroxy acid.

    Dehydration: The β-hydroxy acid is then dehydrated to yield the desired this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[5-(3-Nitrophenyl)furan-2-yl]prop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are commonly used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl₃).

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Amino derivatives.

    Substitution: Various substituted furan derivatives.

Scientific Research Applications

3-[5-(3-Nitrophenyl)furan-2-yl]prop-2-enoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[5-(3-Nitrophenyl)furan-2-yl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and receptors involved in cellular processes.

    Pathways: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 3-[5-(2-Nitrophenyl)furan-2-yl]prop-2-enoic acid
  • 3-[5-(4-Chlorophenyl)furan-2-yl]prop-2-enoic acid

Uniqueness

3-[5-(3-Nitrophenyl)furan-2-yl]prop-2-enoic acid is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C13H9NO5

Molecular Weight

259.21 g/mol

IUPAC Name

3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enoic acid

InChI

InChI=1S/C13H9NO5/c15-13(16)7-5-11-4-6-12(19-11)9-2-1-3-10(8-9)14(17)18/h1-8H,(H,15,16)

InChI Key

XTMFADOEDNSWOV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C=CC(=O)O

Origin of Product

United States

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